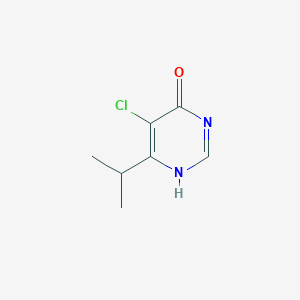
5-Chloro-4-hydroxy-6-isopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydroxy-6-isopropylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
5-Chloro-4-hydroxy-6-isopropylpyrimidine has emerged as a promising scaffold in drug development due to its antiviral, anti-inflammatory, and anticancer properties.
Antiviral Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral activity by inhibiting key processes in viral replication. For instance, studies have shown that similar compounds can inhibit HIV integration and reverse transcription processes effectively.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity. In vitro studies reported that it potently suppressed cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . Such properties make it a candidate for developing new anti-inflammatory medications.
Anticancer Potential
Pyrimidine derivatives have also been investigated for their anticancer properties. The presence of hydroxyl and halogen substituents enhances their interaction with biological targets, potentially leading to the development of novel anticancer agents.
Agricultural Applications
This compound serves as an important intermediate for synthesizing crop protection agents. Its derivatives are being explored for their potential in herbicides and fungicides due to their effectiveness against various plant pathogens .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves chlorination methods that introduce the chlorine and hydroxyl functional groups onto the pyrimidine ring. One common method includes the reaction of 4-hydroxypyrimidines with chlorinating agents such as N-chlorosuccinimide or sodium hypochlorite.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly alter its pharmacological effects. For example, modifications can enhance binding affinity to specific enzymes or receptors relevant to its therapeutic potential .
Comparative Analysis of Related Compounds
To illustrate the significance of structural variations within this class of compounds, the following table summarizes notable derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-6-methylpyrimidine | Hydroxyl at position 4, methyl at position 6 | Exhibits different biological activity profiles |
| 5-Bromo-4-hydroxy-6-isopropylpyrimidine | Bromine instead of chlorine | May show enhanced reactivity due to bromine's properties |
| 5-Chloro-2-isopropylpyrimidin-4-one | Different positioning of functional groups | Potentially different pharmacological effects |
| 4-Chloro-6-methylpyrimidine | Chloride at position 4, methyl at position 6 | Variations in solubility and bioavailability |
This table highlights how slight modifications can lead to distinct chemical behaviors and biological activities.
Propiedades
Número CAS |
162328-48-5 |
|---|---|
Fórmula molecular |
C7H9ClN2O |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
5-chloro-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)6-5(8)7(11)10-3-9-6/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
BFLKFVOOUSQCBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)NC=N1)Cl |
SMILES isomérico |
CC(C)C1=C(C(=O)N=CN1)Cl |
SMILES canónico |
CC(C)C1=C(C(=O)N=CN1)Cl |
Sinónimos |
5-CHLORO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















